![molecular formula C12H11NO4 B11875211 [5-(Acetyloxy)-1H-indol-3-yl]acetic acid CAS No. 63389-33-3](/img/structure/B11875211.png)
[5-(Acetyloxy)-1H-indol-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Acetoxy-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Métodos De Preparación
The synthesis of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid typically involves the acetylation of indole-3-acetic acid. One common method includes the reaction of indole-3-acetic acid with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
2-(5-Acetoxy-1H-indol-3-yl)acetic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. For example, as a derivative of indole-3-acetic acid, it may influence plant growth by interacting with auxin receptors . In medicinal applications, it could inhibit specific enzymes or signaling pathways involved in inflammation or cancer progression .
Comparación Con Compuestos Similares
2-(5-Acetoxy-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar biological activities.
5-Methoxyindole-3-acetic acid:
Indole-3-carbinol: Known for its anticancer properties and found in cruciferous vegetables.
The uniqueness of 2-(5-Acetoxy-1H-indol-3-yl)acetic acid lies in its acetoxy group, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
63389-33-3 |
|---|---|
Fórmula molecular |
C12H11NO4 |
Peso molecular |
233.22 g/mol |
Nombre IUPAC |
2-(5-acetyloxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C12H11NO4/c1-7(14)17-9-2-3-11-10(5-9)8(6-13-11)4-12(15)16/h2-3,5-6,13H,4H2,1H3,(H,15,16) |
Clave InChI |
UYOGQIHREXUIJC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)NC=C2CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


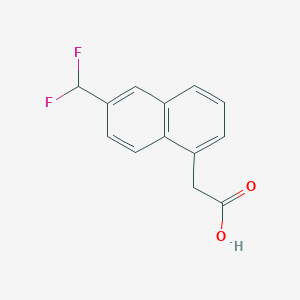
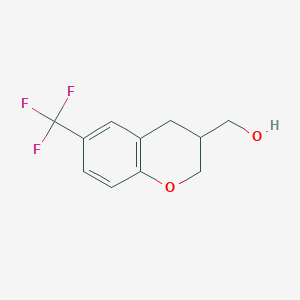


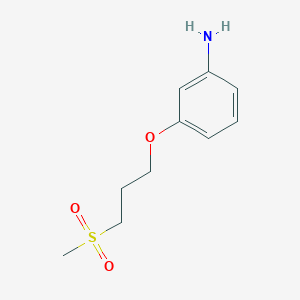

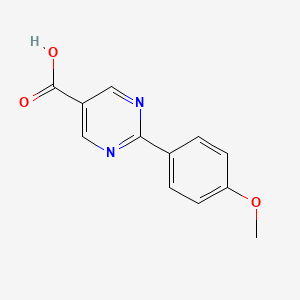
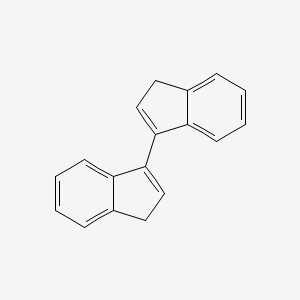





![1-Phenyl-1,2,8-triazaspiro[4.5]decan-4-one](/img/structure/B11875235.png)
